1-(4-Iodophenyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)hexan-1-ol is a halogenated alcohol with the molecular formula C12H17IO. It consists of a benzene ring with an attached iodine atom and a hexanol group.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)hexan-1-ol typically involves the reaction of 4-iodophenylmagnesium bromide with hexanal. The reaction is carried out in an anhydrous ether solution under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-(4-Iodophenyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Iodophenyl)hexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
1-(4-Iodophenyl)hexan-1-ol can be compared with other similar compounds, such as:
1-(4-Bromophenyl)hexan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activities.
1-(4-Chlorophenyl)hexan-1-ol: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
1-(4-Fluorophenyl)hexan-1-ol:
Properties
Molecular Formula |
C12H17IO |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-(4-iodophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H17IO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12,14H,2-5H2,1H3 |
InChI Key |
NBDYNYTXPQCJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.